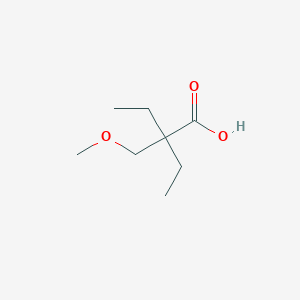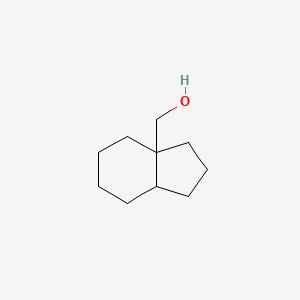![molecular formula C8H10BF6K B13455381 Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide is a unique organoboron compound known for its distinctive structure and chemical properties. This compound is characterized by the presence of a spirocyclic heptane ring system, which is further functionalized with trifluoromethyl groups and a boron atom. The presence of these functional groups imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide typically involves the reaction of a spirocyclic heptane precursor with a boron-containing reagent. One common method involves the use of potassium trifluoroborate salts, which react with the spirocyclic heptane under specific conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The compound is typically produced in batch reactors, where precise control of temperature, pressure, and reaction time is maintained. Post-reaction purification steps, such as crystallization and filtration, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in drug discovery and development, especially in the design of boron-containing pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[spiro[3.3]heptan-2-yl]boranuide
- Potassium pentafluorophenyltrifluoroborate
- Potassium 2-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide stands out due to its unique spirocyclic structure and the presence of multiple trifluoromethyl groups. These features impart enhanced stability, reactivity, and lipophilicity compared to similar compounds. Its unique chemical properties make it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C8H10BF6K |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethyl)spiro[3.3]heptan-6-yl]boranuide |
InChI |
InChI=1S/C8H10BF6.K/c10-8(11,12)5-1-7(2-5)3-6(4-7)9(13,14)15;/h5-6H,1-4H2;/q-1;+1 |
InChI Key |
VIQFRBICOBCJBC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC2(C1)CC(C2)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)


![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)

amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
